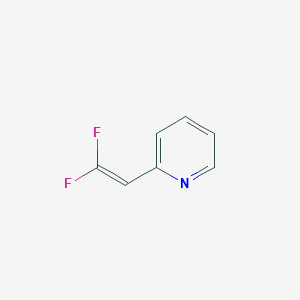

2-(2,2-Difluorovinyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N/c8-7(9)5-6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYJTZASIFSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Patterns and Mechanistic Investigations of 2 2,2 Difluorovinyl Pyridine

Reactivity of the Gem-Difluorovinyl Moiety

The gem-difluorovinyl group (-CH=CF₂) is the primary site of reactivity in many transformations. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which polarizes the carbon-carbon double bond, rendering the terminal difluorinated carbon atom highly electrophilic.

The most characteristic reaction of the gem-difluorovinyl moiety is its susceptibility to attack by nucleophiles. Due to the strong inductive effect of the fluorine atoms, the terminal carbon of the vinyl group is electron-poor and readily accepts nucleophiles. nih.gov This process typically follows a two-step addition-elimination mechanism, often referred to as nucleophilic vinylic substitution (SNV). acs.org

The reaction is initiated by the attack of a nucleophile on the electrophilic difluorinated carbon. This addition step forms an unstable carbanionic intermediate. nih.govnih.gov The subsequent, rapid elimination of a fluoride (B91410) ion restores the double bond, yielding a monofluoro-substituted vinylpyridine derivative. nih.gov This sequence allows for the net replacement of a fluorine atom with a variety of nucleophiles. acs.orgorganic-chemistry.org

| Nucleophile (Nu-H) | Potential Product | Reaction Type |

|---|---|---|

| R-OH (Alcohols) | 2-(2-Fluoro-2-alkoxyvinyl)pyridine | Addition-Elimination |

| R-SH (Thiols) | 2-(2-Fluoro-2-(alkylthio)vinyl)pyridine | Addition-Elimination |

| R₂NH (Amines) | 2-(2-Fluoro-2-(dialkylamino)vinyl)pyridine | Addition-Elimination |

| R-MgBr (Grignard Reagents) | 2-(2-Fluoro-2-alkylvinyl)pyridine | Addition-Elimination |

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iqquimicaorganica.org This effect is further amplified by the strongly electron-withdrawing gem-difluorovinyl substituent at the C2 position. The conjugation of the pyridine ring with the vinyl group pulls electron density away from the double bond, further diminishing its nucleophilicity. wikipedia.org

Consequently, 2-(2,2-difluorovinyl)pyridine is highly unreactive towards electrophiles. Electrophilic attack on either the pyridine ring or the vinyl group is energetically unfavorable under typical conditions. Instead, the dominant electronic feature is the enhanced electrophilicity of the vinyl group's terminal carbon, making the molecule primarily reactive with nucleophiles as described above. The conjugation between the ring and the vinyl group serves to increase the polarization of the C=C bond, thereby facilitating nucleophilic attack.

Participation in Pericyclic and Cycloaddition Reactions

The electron-deficient nature of the difluorovinyl double bond makes this compound an excellent participant in various cycloaddition reactions where it typically acts as the electron-poor component.

In [3+2] cycloaddition reactions, a three-atom (4π-electron) component, known as a 1,3-dipole, reacts with a two-atom (2π-electron) component, the dipolarophile, to form a five-membered ring. wikipedia.org The electron-poor double bond of this compound makes it a competent dipolarophile. mdpi.com It can react with various 1,3-dipoles, such as azides, nitrile oxides, and azomethine ylides, to construct novel, fluorine-containing heterocyclic systems fused to the pyridine ring. nih.govacs.orgnih.gov These reactions provide a direct route to complex annulated structures.

| 1,3-Dipole | Resulting Annulated System | Reaction Type |

|---|---|---|

| Organic Azide (R-N₃) | Fluorinated triazolopyridine derivative | [3+2] Cycloaddition |

| Nitrile Oxide (R-CNO) | Fluorinated isoxazolopyridine derivative | [3+2] Cycloaddition |

| Azomethine Ylide (R₂C=N⁺R-C⁻R₂) | Fluorinated pyrrolopyridine derivative | [3+2] Cycloaddition |

| Diazoalkane (R₂C=N₂ ) | Fluorinated pyrazolopyridine derivative | [3+2] Cycloaddition |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com For a normal-demand Diels-Alder reaction, reactivity is enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.org The gem-difluorovinyl group, being strongly electron-withdrawing, activates the double bond of this compound, making it a potent dienophile. acs.orgnih.gov

This heightened reactivity allows it to readily engage with electron-rich dienes to form substituted cyclohexene (B86901) rings fused to the pyridine core. This provides a powerful method for constructing complex polycyclic structures containing a fluorinated moiety.

| Diene | Potential Adduct | Reaction Type |

|---|---|---|

| Butadiene | Difluorinated tetrahydroquinoline derivative | [4+2] Cycloaddition |

| Cyclopentadiene | Difluorinated, fused tricyclic pyridine derivative | [4+2] Cycloaddition |

| Danishefsky's Diene | Functionalized difluorinated dihydroquinoline derivative | [4+2] Cycloaddition |

| 2,3-Dimethyl-1,3-butadiene | Dimethyl-substituted difluorinated tetrahydroquinoline | [4+2] Cycloaddition |

C–H Activation and Functionalization Mediated by the Pyridine Ring

The nitrogen atom of the pyridine ring can act as a coordinating directing group in transition-metal-catalyzed C–H activation reactions. slideshare.net This strategy enables the selective functionalization of otherwise unreactive C–H bonds. thieme-connect.comnih.gov In this compound, the nitrogen's lone pair can coordinate to a metal center, directing it to activate a nearby C–H bond.

Since the C2 position is occupied by the difluorovinyl group, the most likely site for this directed activation is the C6-H bond of the pyridine ring, through the formation of a stable five-membered metallacycle intermediate. beilstein-journals.org This approach allows for the introduction of various substituents, such as aryl or alkyl groups, at the C6 position. This method is a powerful tool for the late-stage modification of the pyridine core. nih.govacs.org

| Reaction Partner | Catalyst (Example) | Potential Product | Functionalization Type |

|---|---|---|---|

| Aryl Halide (Ar-X) | Pd(OAc)₂ | 2-(2,2-Difluorovinyl)-6-arylpyridine | C6-Arylation |

| Alkene (R-CH=CH₂) | [Rh(cod)Cl]₂ | 2-(2,2-Difluorovinyl)-6-alkylpyridine | C6-Alkylation |

| Organoboron Reagent (Ar-B(OH)₂) | Pd(PPh₃)₄ | 2-(2,2-Difluorovinyl)-6-arylpyridine | C6-Arylation (Suzuki-type) |

| Alkyne (R-C≡C-H) | RuCl₂(PCy₃)₂(=CHPh) | 2-(2,2-Difluorovinyl)-6-alkenylpyridine | C6-Alkenylation |

Regioselective Functionalization of Pyridine and Aryl Groups

The functionalization of the pyridine ring in this compound is heavily influenced by the strong electron-withdrawing nature of the 2-(2,2-difluorovinyl) substituent. This group significantly reduces the electron density of the aromatic system, thereby deactivating it towards electrophilic aromatic substitution (EAS). Reactions such as nitration or halogenation, if forced to proceed, would likely direct incoming electrophiles to the C3 or C5 positions, as these are the least deactivated sites.

Conversely, this electron deficiency renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic, but electron-withdrawing substituents can make them electrophilic enough to undergo nucleophilic attack. wikipedia.org In the case of 2-substituted pyridines, nucleophilic attack is regioselectively favored at the C4 (para) and C6 (ortho) positions. stackexchange.comyoutube.com This is because the anionic intermediate (a Meisenheimer complex) formed upon nucleophilic addition is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization that is not possible if the attack occurs at C3 or C5. stackexchange.com Therefore, reactions with strong nucleophiles, such as in the Chichibabin reaction, are expected to yield 4- and 6-substituted derivatives of this compound. wikipedia.org

The presence of a strongly electron-withdrawing group is crucial for activating the ring towards this type of substitution. nih.gov Studies on various pyridinium (B92312) ions and pyridines with substituents like cyano groups have shown that such electron-withdrawing functionalities significantly enhance reactivity towards nucleophiles. nih.govresearchgate.net

Table 1: Predicted Regioselectivity of Functionalization on the Pyridine Ring

| Reaction Type | Predicted Major Products (Position of Substitution) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C3 and/or C5 | The 2-(2,2-difluorovinyl) group is strongly deactivating, making all positions electronically poor. C3 and C5 are the least deactivated. |

| Nucleophilic Aromatic Substitution (SNAr) | C4 and C6 | The electron-withdrawing substituent activates the ring for nucleophilic attack, particularly at positions where the resulting negative charge can be delocalized onto the ring nitrogen. wikipedia.orgstackexchange.com |

Selective Fluorine Elimination Pathways in Transformations

A predominant reaction pathway for this compound and related gem-difluoroalkenes involves the selective elimination of a fluorine atom. The two fluorine atoms strongly polarize the carbon-carbon double bond, making the difluorinated carbon (Cα) highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov This initial nucleophilic addition generates a transient β,β-difluoro carbanion intermediate. nih.govacs.org This intermediate is often unstable and can readily undergo β-elimination of a fluoride ion to yield a more stable monofluoroalkene. nih.govorganic-chemistry.org This addition-elimination sequence represents a net C-F bond functionalization.

This reactivity has been exploited in various transformations. For instance, the rhodium-catalyzed addition of arylboronic esters to α-(trifluoromethyl)styrenes proceeds through an organorhodium intermediate that undergoes β-fluoride elimination to furnish gem-difluoroalkenes. oup.com Similarly, palladium-catalyzed reactions have been developed that involve a β-fluoride elimination as a key step in the synthesis of gem-difluoro olefins. d-nb.info

A range of nucleophiles can initiate this fluorine elimination pathway. Organocatalytic methods using ketene (B1206846) silyl (B83357) acetals have been shown to produce monofluoroalkenes with high Z-selectivity. organic-chemistry.org Strategies have also been developed to intercept the anionic intermediate before fluoride elimination can occur, a concept termed a "fluorine-retentive strategy," though the elimination pathway remains a common outcome. nih.govnih.gov

Table 2: Examples of Nucleophile-Induced Fluorine Elimination in Aryl-gem-difluoroalkene Analogs

| Nucleophile | Catalyst/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Ketene Silyl Acetals | Phosphazene P4-tBu | Alkoxycarbonylmethyl-substituted monofluoroalkene | organic-chemistry.org |

| Arylboronic Esters | Rhodium(I) complex | Aryl-substituted gem-difluoroalkene (via trifluoromethylstyrene) | oup.com |

| Indole (B1671886) | Palladium(II) acetate (B1210297) | Indolyl-substituted gem-difluoroalkene (via fluorinated diazoalkane) | d-nb.info |

| Carboxylic Acids | Thermal (catalyst-free) | gem-Difluoromethylenated ester (fluorine-retentive) | nih.govacs.org |

Exploration of Reaction Intermediates and Transition States

The transformations of this compound involve distinct intermediates and transition states depending on whether the reaction occurs at the pyridine ring or the difluorovinyl group.

Intermediates in Pyridine Ring Functionalization: For nucleophilic aromatic substitution (SNAr) at the C4 or C6 position of the pyridine ring, the reaction proceeds through a well-established two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. wikipedia.org The rate-determining step is typically the initial nucleophilic attack to form this high-energy intermediate, which temporarily disrupts the ring's aromaticity. stackexchange.com The stability of the Meisenheimer complex, particularly the resonance form that places the negative charge on the ring nitrogen, is critical to the feasibility of the reaction. stackexchange.com Computational studies on related pyridinium systems have explored the energetics of these intermediates and the transition states leading to their formation and subsequent loss of a leaving group. nih.govresearchgate.net

Intermediates in Fluorine Elimination: In reactions at the difluorovinyl group, the central intermediate is the β,β-difluoro carbanion formed from the regioselective addition of a nucleophile to the electrophilic Cα. nih.govnih.gov The stability and fate of this anion are crucial. It can be quenched by a proton source in fluorine-retentive transformations or, more commonly, it can eliminate a fluoride ion. nih.gov The mechanism of elimination from this intermediate can be stepwise (E1cB-like) or concerted (E2), depending on the substrate and reaction conditions. nih.gov The transition state for the initial nucleophilic attack involves the approach of the nucleophile to the π* orbital of the C=C bond. For subsequent elimination, the transition state involves the elongation of a C-F bond as the C=C double bond is reformed. Detailed mechanistic and computational studies on related systems have elucidated the energetics of these steps, including the zwitterionic betaine-type intermediates in Wittig-type reactions that produce gem-difluoroalkenes. acs.org

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that strictly adheres to the provided outline for "this compound." The outline presumes a broad and well-documented utility of this specific compound as a versatile building block for a wide range of advanced organic scaffolds, including diverse heterocyclic systems and complex fluoroalkene-containing molecules.

However, extensive research indicates that the synthetic applications of this compound itself, as a starting material for the construction of fluorinated pyridine derivatives, indole and quinazolinone architectures, or as a key component in cascade and multicomponent reactions, are not extensively reported in published literature. The majority of available research focuses on the methods of synthesis for gem-difluoroolefins or the general functionalization of pyridine rings, rather than the specific downstream reactions of this compound as detailed in the requested structure.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the specified sections and subsections is not feasible with the current body of scientific evidence. An attempt to do so would lack the detailed research findings required and would not meet the standards of scientific accuracy.

Future Directions and Emerging Research Avenues in 2 2,2 Difluorovinyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(2,2-difluorovinyl)pyridine is poised to embrace greener and more efficient methodologies, moving away from traditional approaches that may involve harsh reagents and generate significant waste.

Green Chemistry and Catalysis:

Emerging trends in chemical synthesis emphasize sustainability. mdpi.commdpi.com Future methodologies for preparing this compound are expected to align with the principles of green chemistry, focusing on:

Catalytic Approaches: The use of transition metal catalysts, such as palladium, copper, or nickel, can facilitate highly selective C-C and C-N bond formations under milder conditions. mdpi.com These methods often lead to higher yields and reduced byproducts.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds. mdpi.com Its application to the synthesis of this compound could offer a more energy-efficient route.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. researchgate.netresearchgate.net Designing an MCR for this compound would represent a significant advancement in its sustainable production.

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water is a key aspect of green chemistry. rsc.orgsemanticscholar.org Research into solvent-free or aqueous synthetic routes for this compound is a promising area of investigation.

Innovative Precursors and Reagents:

The development of novel fluorinating agents and difluorovinyl synthons will be crucial. Research may focus on utilizing safer and more readily available sources of the difluorovinyl group, potentially avoiding the use of hazardous reagents.

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |

| Transition Metal Catalysis | High selectivity, mild conditions, high yields | Cross-coupling reactions to introduce the difluorovinyl group onto a pre-functionalized pyridine (B92270) ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Acceleration of key bond-forming steps in the synthesis. |

| Multicomponent Reactions | Atom economy, step efficiency, reduced waste | One-pot synthesis from simple, readily available starting materials. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety | Development of environmentally benign synthetic protocols. |

Exploration of Undiscovered Reactivity Modes of the Difluorovinyl-Pyridine Moiety

The unique electronic properties conferred by the gem-difluoroalkene group are expected to endow this compound with reactivity patterns that diverge from those of simple vinylpyridines.

Cycloaddition Reactions:

The electron-withdrawing nature of the two fluorine atoms makes the double bond of the difluorovinyl group electron-deficient. This opens up possibilities for various cycloaddition reactions:

[4+2] Cycloadditions (Diels-Alder Reactions): this compound could act as a dienophile in reactions with electron-rich dienes, providing access to complex fluorinated polycyclic structures.

[3+2] Cycloadditions: Reactions with 1,3-dipoles could lead to the formation of novel five-membered heterocyclic rings containing the difluorinated moiety.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions could be explored to construct four-membered rings, which are valuable building blocks in organic synthesis.

C-H Activation:

The pyridine ring is known to undergo C-H activation reactions, and the presence of the difluorovinyl group could influence the regioselectivity and efficiency of these transformations. Research in this area could lead to the development of new methods for the functionalization of the pyridine ring at positions that are otherwise difficult to access.

Nucleophilic and Electrophilic Reactions:

The reactivity of the pyridine ring towards nucleophiles and electrophiles is well-established. mdpi.com The difluorovinyl substituent is expected to modulate this reactivity. For instance, the electron-withdrawing effect of the difluorovinyl group could make the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the substituent. Conversely, it would likely deactivate the ring towards electrophilic substitution. A systematic study of these reactivity patterns is a key area for future research.

| Reaction Type | Potential Outcome | Significance |

| [4+2] Cycloaddition | Synthesis of fluorinated polycyclic compounds | Access to novel and potentially bioactive molecular scaffolds. |

| C-H Activation | Regioselective functionalization of the pyridine ring | Development of efficient methods for creating complex derivatives. |

| Nucleophilic Addition/Substitution | Formation of new C-C and C-heteroatom bonds | Expansion of the synthetic utility of this compound. |

Integration into Advanced Catalytic Cycles and Enantioselective Syntheses

The unique structural and electronic features of this compound make it a promising candidate for applications in catalysis, particularly in the development of new ligands for transition metal-catalyzed reactions.

Ligand Development:

The nitrogen atom of the pyridine ring can coordinate to a metal center, and the difluorovinyl group can act as a tunable electronic and steric modulator. This opens the door to designing novel ligands for a variety of catalytic transformations. The fluorine atoms can influence the Lewis basicity of the pyridine nitrogen and the back-bonding capabilities of the vinyl group, potentially leading to catalysts with enhanced activity and selectivity.

Enantioselective Catalysis:

Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. The rigidity of the pyridine ring and the defined spatial orientation of the difluorovinyl group could be exploited to create a well-defined chiral environment around a metal center, enabling highly enantioselective reactions. This could be particularly valuable in the synthesis of chiral pharmaceuticals and agrochemicals.

Catalytic Cycles:

The difluorovinyl moiety itself could participate directly in catalytic cycles. For instance, it could undergo oxidative addition to a metal center, or act as a substrate for migratory insertion reactions. Exploring these possibilities could lead to the discovery of entirely new catalytic transformations.

Potential Contributions to Materials Science through Structure-Property Relationships

The incorporation of fluorinated building blocks into organic materials is a well-established strategy for tuning their electronic and physical properties. This compound is a promising candidate for the development of new materials with tailored functionalities.

Polymer Science:

The vinyl group of this compound can be polymerized to produce novel fluorinated polymers. Poly(vinylpyridine)s are known for their interesting properties, and the introduction of the difluoromethylene units could lead to polymers with:

Enhanced Thermal Stability: The strong C-F bonds would likely increase the thermal stability of the resulting polymer.

Modified Solubility: The fluorine atoms would alter the solubility profile of the polymer, potentially making it soluble in a different range of solvents.

Unique Dielectric Properties: The high electronegativity of fluorine could lead to polymers with interesting dielectric properties, which could be useful in electronic applications.

Optoelectronic Materials:

Pyridine-containing molecules are often used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electronic properties of this compound, influenced by the interplay between the electron-deficient pyridine ring and the difluorovinyl group, could make it a valuable component in the design of new materials for these applications. The fluorine atoms could also influence the packing of the molecules in the solid state, which is a critical factor for charge transport.

A systematic investigation of the structure-property relationships of materials derived from this compound will be crucial for unlocking their full potential in materials science.

| Application Area | Potential Benefit of Incorporating this compound |

| Polymers | Enhanced thermal stability, modified solubility, unique dielectric properties. |

| Optoelectronic Materials | Tunable electronic properties, improved charge transport, potential for new OLEDs. |

Q & A

Basic: What are the established synthetic routes for 2-(2,2-Difluorovinyl)pyridine, and how can reaction conditions be optimized?

Answer:

A common method involves electrophilic cyclization of fluorinated precursors. For example, 2,2-difluorovinyl ketones can undergo cyclization in the presence of trimethylsilylating agents (e.g., TMSOTf) to form fluorinated aromatic systems. Key steps include:

- Precursor preparation : Reacting fluorinated ketones with pyridine derivatives under anhydrous conditions.

- Cyclization : Using catalytic tin(IV) chloride (10 mol%) or HBF₄ to stabilize carbocation intermediates via α-fluorine effects, enhancing regioselectivity .

- Purification : Column chromatography (hexane:AcOEt gradients) yields pure products.

Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time (reflux for 10+ hours) improves yields. Monitor fluorinated intermediates by ¹⁹F NMR to track progress .

Advanced: How do fluorine substituents influence the electronic and steric properties of this compound in transition-metal-catalyzed reactions?

Answer:

Fluorine’s strong electron-withdrawing effect reduces electron density at the vinyl group, enhancing electrophilicity for cross-coupling (e.g., Suzuki-Miyaura). Steric effects from the difluorovinyl group can hinder bulky ligand coordination, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with electron-deficient phosphines).

Methodological guidance :

- DFT calculations : Map frontier molecular orbitals to predict reactivity.

- Kinetic studies : Compare reaction rates with non-fluorinated analogs to isolate electronic vs. steric contributions.

- Crystallography : Analyze bond angles to quantify steric hindrance .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and vinyl fluorine coupling patterns (²J₆-F ~20 Hz).

- ¹⁹F NMR : Critical for tracking fluorinated intermediates (δ −100 to −150 ppm for CF₂ groups).

- IR Spectroscopy : Confirm C-F stretches (1000–1300 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹).

- GC-MS/EI-HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C₇H₅F₂N).

Note : Use deuterated solvents (CDCl₃) to avoid proton interference in NMR .

Advanced: How can computational modeling resolve contradictions in the regioselectivity of electrophilic substitutions on this compound?

Answer:

Conflicting experimental results (e.g., para vs. meta substitution) arise from competing electronic effects.

Approach :

- DFT/MD simulations : Calculate Fukui indices to identify nucleophilic sites. Fluorine’s inductive effect may dominate over resonance in directing substitutions.

- Solvent modeling : Include implicit solvent models (e.g., PCM for CH₂Cl₂) to assess solvation effects on transition states.

- Benchmarking : Compare with experimental kinetic isotope effects (KIEs) to validate computational predictions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (GHS Category 3 respiratory hazard).

- Spill management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate.

- Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release.

Emergency protocols : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced: What strategies mitigate side reactions (e.g., polymerization) during the synthesis of this compound derivatives?

Answer:

- Inhibitors : Add 0.1% hydroquinone or TEMPO to suppress radical-mediated polymerization.

- Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.

- Inert atmosphere : Use argon/nitrogen to exclude oxygen, a common initiator of vinyl group polymerization.

Validation : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect premature oligomerization .

Basic: How does the difluorovinyl group affect the compound’s stability under acidic or basic conditions?

Answer:

- Acidic conditions : The vinyl group undergoes hydrolysis to form ketones (e.g., 2-acetylpyridine) due to carbocation stabilization by fluorine.

- Basic conditions : Fluorine’s electronegativity increases resistance to nucleophilic attack.

Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation .

Advanced: What role does this compound play in designing fluorinated pharmaceuticals?

Answer:

The compound serves as a bioisostere for non-fluorinated analogs, improving metabolic stability and membrane permeability.

Case study :

- Kinase inhibitors : Replace phenyl groups with difluorovinylpyridine to enhance target binding (ΔG ~ −3 kcal/mol via van der Waals interactions).

- PET tracers : Incorporate ¹⁸F isotopes via late-stage fluorination for imaging applications.

Validation : Compare logP values (fluorinated vs. non-fluorinated) and assay CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.